Trazodone hydrochloride

Catalog No.
S545734
CAS No.
25332-39-2
M.F
C19H23Cl2N5O
M. Wt
408.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trazodone hydrochloride

CAS Number

25332-39-2

Product Name

Trazodone hydrochloride

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride

Molecular Formula

C19H23Cl2N5O

Molecular Weight

408.3 g/mol

InChI

InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H

InChI Key

OHHDIOKRWWOXMT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl

Synonyms

AF 1161, AF-1161, AF1161, Apo Trazodone, Apo-Trazodone, Deprax, Desyrel, Gen Trazodone, Gen-Trazodone, Molipaxin, Novo Trazodone, Novo-Trazodone, Nu Trazodone, Nu-Trazodone, PMS Trazodone, PMS-Trazodone, ratio Trazodone, ratio-Trazodone, RatioTrazodone, Thombran, Tradozone, Trazodon Hexal, Trazodon neuraxpharm, Trazodon-neuraxpharm, Trazodone, Trazodone Hydrochloride, TrazodonNeuraxpharm, Trazon, Trittico

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl

Mechanisms of Action in Depression

While the exact mechanism by which TH exerts its antidepressant effect remains unclear, research suggests it functions differently from traditional antidepressants like selective serotonin reuptake inhibitors (SSRIs). Studies have shown that TH inhibits serotonin reuptake to a lesser extent than SSRIs but has a more pronounced effect on 5-HT2 antagonist activity []. Additionally, TH is thought to influence other neurotransmitters like norepinephrine and histamine []. Ongoing research is focused on elucidating the specific mechanisms by which TH interacts with these neurotransmitter systems to alleviate depressive symptoms.

Potential Uses Beyond Depression

Due to its pharmacological properties, TH is being investigated for its efficacy in treating various conditions besides depression. Here are a few examples:

  • Insomnia: Research suggests that TH may be beneficial in managing insomnia, particularly for patients experiencing difficulty falling asleep [].
  • Anxiety: Some studies have shown that TH may offer relief from anxiety symptoms, possibly due to its effects on serotonin and histamine [].
  • Pain Management: TH's interaction with various neurotransmitters might contribute to pain relief. Studies are ongoing to determine its effectiveness in managing chronic pain conditions [].

Trazodone hydrochloride is a triazolopyridine derivative classified primarily as a serotonin receptor antagonist and reuptake inhibitor. It is commonly used as an antidepressant, particularly for treating major depressive disorder, and has been noted for its unique ability to alleviate insomnia without the common side effects associated with other antidepressants, such as anxiety or sexual dysfunction. Trazodone was first approved by the U.S. Food and Drug Administration in 1981 and is available in various formulations, including tablets of 50 mg, 100 mg, 150 mg, and 300 mg .

The chemical formula of trazodone hydrochloride is C₁₉H₂₃Cl₂N₅O, with an average molecular weight of approximately 408.325 g/mol. Its structure features a complex arrangement that includes a triazolo ring fused with a pyridine system, which is critical for its pharmacological activity .

  • Serotonin antagonism and reuptake inhibition: Trazodone may block serotonin receptors (5-HT2A) and inhibit serotonin reuptake, potentially increasing serotonin levels in the brain [, ].
  • Histamine antagonism: Trazodone antagonizes H1 histamine receptors, which contributes to its sedative effects [].
  • Alpha-adrenergic antagonism: Trazodone may also block alpha-1 adrenergic receptors, leading to blood pressure reduction [].

Trazodone undergoes extensive metabolism in the liver, primarily via the cytochrome P450 enzyme system, particularly CYP3A4. This metabolic process converts trazodone into several active metabolites, including m-chlorophenylpiperazine (mCPP), which contributes to its pharmacological effects. The metabolic pathways also produce dihydrodiol and carboxylic acid metabolites .

The primary reactions include:

  • Hydroxylation: Involves the addition of hydroxyl groups to the trazodone molecule.
  • N-dealkylation: Removal of alkyl groups from the nitrogen atoms in the piperazine moiety.

Trazodone exhibits a multifaceted mechanism of action. It primarily acts as an antagonist at serotonin receptors (5-HT2A) while also inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability. Additionally, it interacts with adrenergic and histaminergic receptors, contributing to its sedative effects .

Notably, trazodone's unique profile allows it to provide therapeutic benefits without exacerbating anxiety or causing significant sexual dysfunction, which are common side effects associated with selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) .

The synthesis of trazodone typically involves several key steps:

  • Formation of the Triazolo Ring: Starting from appropriate precursors, a triazolo ring is constructed through cyclization reactions.
  • Pyridine Integration: The pyridine component is introduced via nucleophilic substitution reactions.
  • Piperazine Attachment: The piperazine moiety is added through alkylation methods.
  • Hydrochloride Salt Formation: Finally, trazodone is converted into its hydrochloride salt form to enhance solubility and stability.

These synthetic routes often require careful control of reaction conditions to yield high-purity products suitable for pharmaceutical applications .

Trazodone hydrochloride is primarily used for:

  • Treatment of Major Depressive Disorder: It is effective in managing symptoms of depression.
  • Management of Insomnia: Due to its sedative properties, it is frequently prescribed off-label for sleep disorders.
  • Anxiety Disorders: It may also be utilized in treating anxiety symptoms due to its calming effects.

Additionally, trazodone has been investigated for potential use in other conditions such as chronic pain management and post-traumatic stress disorder .

Trazodone has several notable interactions with other medications:

  • Cytochrome P450 Inhibitors: Drugs that inhibit CYP3A4 can significantly increase trazodone levels, leading to enhanced effects or toxicity. Examples include ritonavir and ketoconazole .
  • Serotonergic Drugs: Concomitant use with other serotonergic agents can increase the risk of serotonin syndrome, characterized by symptoms such as confusion, agitation, and autonomic instability .
  • Anticoagulants: Trazodone may increase bleeding risks when used with anticoagulants like warfarin or nonsteroidal anti-inflammatory drugs due to its effect on platelet aggregation .

Several compounds share structural or functional similarities with trazodone. These include:

Compound NameClassKey Features
FluoxetineSelective Serotonin Reuptake InhibitorPrimarily targets serotonin reuptake; associated with sexual dysfunction.
SertralineSelective Serotonin Reuptake InhibitorSimilar efficacy but may cause insomnia; less sedative effect compared to trazodone.
DuloxetineSerotonin-Norepinephrine Reuptake InhibitorTargets both serotonin and norepinephrine; can exacerbate anxiety symptoms.
MirtazapineNoradrenergic and Specific Serotonergic AntidepressantSedative properties; less risk of sexual side effects but can cause weight gain.

Uniqueness of Trazodone

Trazodone's unique mechanism—acting on multiple receptor types while minimizing anxiety and sexual side effects—distinguishes it from many other antidepressants. Its efficacy in treating insomnia further enhances its therapeutic profile compared to traditional antidepressants that primarily focus on mood disorders without addressing sleep disturbances .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

407.1279658 g/mol

Monoisotopic Mass

407.1279658 g/mol

Heavy Atom Count

27

Appearance

Powder

UNII

6E8ZO8LRNM

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (77.36%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of insomnia

Pharmacology

Trazodone Hydrochloride is the hydrochloride salt form of trazodone, a synthetic triazolopyridine derivative with antidepressant and sedative properties. Based on studies from animal models, trazodone selectively inhibits the re-uptake of serotonin by synaptosomes in the brain, thereby increasing serotonin levels in the synaptic cleft and potentiating serotonin activity. Trazodone is not a monoamine oxidase inhibitor and, unlike amphetamine-type drugs, does not stimulate the central nervous system. The sedative effect of trazodone is likely via alpha-adrenergic and mild histamine H1 blocking actions.

MeSH Pharmacological Classification

Anti-Anxiety Agents

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

25332-39-2
19666-36-5

Wikipedia

Trazodone hydrochloride

FDA Medication Guides

Desyrel
Trazodone Hydrochloride
TABLET;ORAL
PRAGMA
10/18/2018
Oleptro
Trazodone Hydrochloride
TABLET, EXTENDED RELEASE;ORAL
ANGELINI PHARMA
07/17/2014
TABLET;ORAL
APOTEX INC
04/20/2020

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
1: Stevens BJ, Frantz EM, Orlando JM, Griffith E, Harden LB, Gruen ME, Sherman
BL. Efficacy of a single dose of trazodone hydrochloride given to cats prior to
veterinary visits to reduce signs of transport- and examination-related anxiety.
J Am Vet Med Assoc. 2016 Jul 15;249(2):202-7. doi: 10.2460/javma.249.2.202.
PubMed PMID: 27379596.

Explore Compound Types